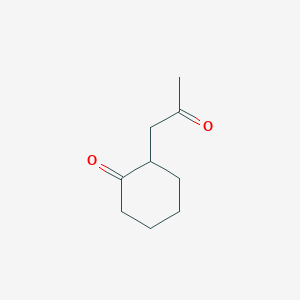
2-(2-Oxopropyl)cyclohexanone
説明
2-(2-Oxopropyl)cyclohexanone is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
2-(2-Oxopropyl)cyclohexanone serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives through reactions such as acylation and alkylation.
Synthesis of Diketones
Research has demonstrated that this compound can be employed in the synthesis of diketones from silyl enol ethers and nitroolefins. This reaction typically involves the use of sec-butyllithium as a base, leading to significant yields of desired diketones, showcasing its utility in complex organic transformations .
Production of Esters
The compound has been investigated for its ability to produce esters through coupling reactions with carboxylic acids. For instance, a study highlighted its efficiency in forming esters when reacted with benzoic acid, achieving yields up to 92% under optimized conditions . The presence of electron-donating groups on the aromatic ring further enhances the reaction yield.
| Reaction | Yield (%) | Conditions |
|---|---|---|
| Coupling with benzoic acid | 92% | 120 °C, 30 min |
| Coupling with p-methylbenzoic acid | 95% | 120 °C, 30 min |
| Coupling with p-nitrobenzoic acid | 87% | 120 °C, 30 min |
Pharmaceutical Applications
Due to its structural characteristics, this compound is explored for potential pharmaceutical applications.
Antimicrobial Activity
Studies have indicated that certain derivatives of cyclohexanones exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various bacterial strains, suggesting potential for similar applications .
Drug Design
The compound has been incorporated into drug design frameworks where it acts as a scaffold for developing novel therapeutic agents. Its functional groups allow for modifications that can enhance biological activity or selectivity towards specific targets in disease pathways .
Material Science Applications
In material science, this compound has been utilized in the formulation of polymers and coatings.
Polymer Synthesis
The compound can serve as a monomer in polymerization processes, contributing to the development of materials with tailored properties such as increased flexibility or thermal stability. Its incorporation into polymer matrices can enhance mechanical strength and chemical resistance .
Coatings and Adhesives
Research indicates that formulations containing this compound can be used in coatings and adhesives due to their excellent adhesion properties and durability under various environmental conditions .
Case Study 1: Ester Synthesis Optimization
A study optimizing the synthesis of esters from this compound demonstrated that varying reaction conditions significantly affected yield outcomes. The use of different carboxylic acids resulted in varying yields, highlighting the importance of substrate choice in synthetic applications.
Case Study 2: Antimicrobial Testing
In another investigation, derivatives of cyclohexanones were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the cyclohexanone structure could lead to enhanced antimicrobial efficacy, paving the way for further exploration into medicinal chemistry applications.
特性
CAS番号 |
6126-53-0 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
2-(2-oxopropyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-7(10)6-8-4-2-3-5-9(8)11/h8H,2-6H2,1H3 |
InChIキー |
ZBEKDHUCMTXKAO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1CCCCC1=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














